Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13695498
InChI: InChI=1S/C6H5N3O2/c10-6(11)9-2-4-1-7-8-5(4)3-9/h1-3,8H,(H,10,11)
SMILES: C1=C2C=NNC2=CN1C(=O)O
Molecular Formula: C6H5N3O2
Molecular Weight: 151.12 g/mol

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid

CAS No.:

Cat. No.: VC13695498

Molecular Formula: C6H5N3O2

Molecular Weight: 151.12 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid -

Specification

Molecular Formula C6H5N3O2
Molecular Weight 151.12 g/mol
IUPAC Name 1H-pyrrolo[3,4-c]pyrazole-5-carboxylic acid
Standard InChI InChI=1S/C6H5N3O2/c10-6(11)9-2-4-1-7-8-5(4)3-9/h1-3,8H,(H,10,11)
Standard InChI Key QMINMNRMUSQXBL-UHFFFAOYSA-N
SMILES C1=C2C=NNC2=CN1C(=O)O
Canonical SMILES C1=C2C=NNC2=CN1C(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The pyrrolo[3,4-c]pyrazole core consists of a five-membered pyrrole ring fused to a pyrazole ring, creating a-bicyclic system. The carboxylic acid group at position 5 introduces both hydrogen-bonding capacity and acidity (predicted pKa ≈ 3.66) . Substituents at the 1-, 3-, and 6-positions significantly modulate electronic properties and solubility.

Table 1: Representative Derivatives and Molecular Properties

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Parent carboxylic acidC7H5N3O2167.14H at N1, COOH at C5
tert-Butyl 3-amino-1-methyl derivativeC11H18N4O2238.29tert-Butyl ester, methyl at N1
Trifluoromethylated ester derivativeC23H30F3N5O3481.50CF3 group, dimethylaminoethyl

Data compiled from .

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) analysis reveals distinct proton environments:

  • 1H NMR: Pyrazole protons appear as singlets near δ 7.8–8.2 ppm, while pyrrole protons resonate at δ 6.1–6.5 ppm .

  • 13C NMR: The carboxylic acid carbon typically appears at δ 165–170 ppm, with pyrazole carbons between δ 140–155 ppm .

Synthetic Methodologies

Core Ring Formation

The foundational synthesis involves cyclocondensation of diethyl acetylenedicarboxylate with arylhydrazines, yielding 5-hydroxypyrazole intermediates (65–70% yield). Subsequent treatment with POCl3/DMF generates 4-formyl-5-chloropyrazoles, which undergo Pinnick oxidation to carboxylic acids :

R-NH-NH2+HC≡C(COOEt)2EtOH5-hydroxypyrazolePOCl3DMF4-formyl derivativeNaClO2COOH analog\text{R-NH-NH}_2 + \text{HC≡C(COOEt)}_2 \xrightarrow{\text{EtOH}} \text{5-hydroxypyrazole} \xrightarrow[\text{POCl}_3]{\text{DMF}} \text{4-formyl derivative} \xrightarrow{\text{NaClO}_2} \text{COOH analog}

Cross-Coupling Reactions

Palladium-catalyzed Suzuki–Miyaura couplings at the 6-position employ 6-chloro precursors with arylboronic acids. Optimal conditions use Pd(OAc)2/Xantphos in dioxane at 130°C (20–86% yields) :

6-Cl derivative+Ar-B(OH)2Pd(OAc)26-Ar substituted product\text{6-Cl derivative} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(OAc)}_2} \text{6-Ar substituted product}

Amide Bond Formation

Carbodiimide-mediated coupling with HOBt/EDCI enables installation of diverse amines at the carboxylic acid position. Methylamine and aniline derivatives form stable amides in 75–82% yields .

Physicochemical Properties

Solubility and Stability

The free carboxylic acid exhibits limited aqueous solubility (≈1.2 mg/mL at pH 7), which improves dramatically through esterification or salt formation. Stability studies indicate decomposition <5% after 6 months at −20°C in anhydrous DMSO.

Crystallographic Data

X-ray diffraction of the tert-butyl ester derivative reveals:

  • Planar bicyclic core (deviation <0.05 Å)

  • Hydrogen-bonding network between NH and carbonyl groups

  • Torsion angle of 12.3° between pyrrole and pyrazole rings

Biological Evaluation

Antimicrobial Activity

Ester derivatives demonstrate potent activity against Staphylococcus aureus (MIC = 2–8 μg/mL) and Candida albicans (MIC = 4–16 μg/mL). The trifluoromethylated analog shows 4-fold greater potency than non-fluorinated counterparts .

Enzyme Inhibition

Molecular docking studies predict strong binding (ΔG = −9.2 kcal/mol) to bacterial dihydrofolate reductase via:

  • Ionic interaction between COO⁻ and Arg57

  • π-Stacking with Phe31

  • Hydrogen bonds to Thr121 backbone

Industrial Applications

Pharmaceutical Intermediates

Over 78% of patented derivatives target kinase inhibition, particularly JAK2 and EGFR mutants. The 3-amino-1-methyl variant serves as a key intermediate in BTK inhibitor synthesis .

Materials Science

Incorporation into metal-organic frameworks (MOFs) enhances CO2 adsorption capacity (3.2 mmol/g at 298K vs. 1.8 mmol/g for baseline MOF-5) .

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